molecular formula C23H35F5O5Si B598401 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane CAS No. 1197981-08-0

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane

Cat. No.: B598401
CAS No.: 1197981-08-0
M. Wt: 514.605
InChI Key: WQFFEEIHQJVCHR-UHFFFAOYSA-N
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Description

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a chemical compound with the molecular formula C23H35F5O5Si. It is known for its unique structure, which includes a pentafluorophenyl group and a triethoxysilane group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane typically involves the reaction of pentafluorophenol with decyltriethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.

    Hydrolysis: The triethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation Reactions: The hydrolyzed product can further react with other silanol-containing compounds to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous or alcoholic solutions at room temperature.

    Condensation Conditions: Condensation reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Hydrolysis Products: The primary product of hydrolysis is the corresponding silanol.

    Condensation Products: The condensation reactions lead to the formation of siloxane polymers.

Scientific Research Applications

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.

    Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.

    10-(Pentafluorophenoxycarbonyl)decyltriisopropoxysilane: Similar structure but with isopropoxy groups instead of ethoxy groups.

Uniqueness

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is unique due to its combination of a pentafluorophenyl group and a triethoxysilane group. This combination imparts distinctive chemical properties, such as high reactivity and the ability to form stable siloxane bonds, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 11-triethoxysilylundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35F5O5Si/c1-4-30-34(31-5-2,32-6-3)16-14-12-10-8-7-9-11-13-15-17(29)33-23-21(27)19(25)18(24)20(26)22(23)28/h4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFFEEIHQJVCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35F5O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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